molecular formula C15H19BN2O2 B1400485 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole CAS No. 851199-70-7

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole

Cat. No.: B1400485
CAS No.: 851199-70-7
M. Wt: 270.14 g/mol
InChI Key: BGHJNFSXRXHXMM-UHFFFAOYSA-N
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Description

The compound “1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Attached to this ring is a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The tetramethyl-1,3,2-dioxaborolane group is a boron-containing group with two oxygen atoms and four methyl groups attached to the boron atom .

Scientific Research Applications

Material Synthesis and Characterization

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazole and its derivatives have been widely studied for their properties and applications in material synthesis. For instance, Liao et al. (2022) investigated a related compound, focusing on its synthesis, characterization, crystal structure, and theoretical studies using Density Functional Theory (DFT). The study highlighted the importance of such compounds in understanding the molecular structure and physicochemical properties, which are crucial for material science applications (Liao et al., 2022).

Organic Electronics and Optoelectronics

Compounds with the dioxaborolan-yl structure have been utilized in the development of organic electronics and optoelectronic devices. For example, Kathirvelan et al. (2020) synthesized a series of hybrid organic bipolar fluorescent aggregation-induced emission (AIE) luminogens with D–π–A architecture using phenanthroimidazole. These compounds, due to their excellent thermal stability and AIE properties, demonstrate great potential for applications in optoelectronic devices, sensing applications, biological probes, and intercellular imaging (Kathirvelan et al., 2020).

Structural and Conformational Analysis

The structural and conformational analysis of these compounds provides insights into their chemical behavior and potential applications. Huang et al. (2021) conducted a comprehensive study involving synthesis, crystal structure, and DFT analysis of certain boric acid ester intermediates. The study revealed the molecular structures, electrostatic potential, and frontier molecular orbitals, shedding light on their possible uses in various chemical and industrial processes (Huang et al., 2021).

Corrosion Inhibition

Compounds containing imidazole units have shown promise as corrosion inhibitors. Costa et al. (2021) explored the application of imidazole and its derivatives in corrosion inhibition of carbon steel in acidic medium. Their study not only provided a deeper understanding of the molecular mechanisms involved in corrosion inhibition but also highlighted the potential of these compounds in industrial applications where corrosion prevention is crucial (Costa et al., 2021).

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-5-7-13(8-6-12)18-10-9-17-11-18/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHJNFSXRXHXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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